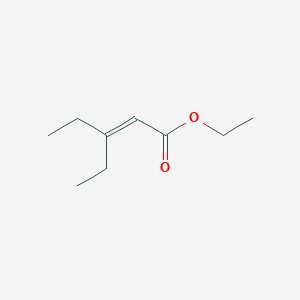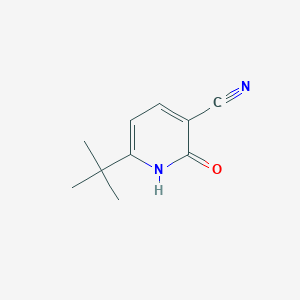
4-甲基噻吩-3-甲酸
描述
4-Methylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylthiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水溶性聚噻吩羧酸
水溶性聚(3-噻吩乙酸)(P3TAA)及其共聚物,包括带有 3-n-甲基噻吩的衍生物,表现出独特的溶液性质,通过滴定、粘度测量和紫外-可见光谱进行研究。这些聚合物显示出 pH 诱导的从聚集态到扩展态的突然构象变化,不同于常见的柔性聚电解质,如聚(丙烯酸)(PAA)(Kim 等,1999)。
衍生物和化合物的合成
微波辐射促进了 2-氨基噻吩-3-羧酸衍生物的合成,实现了向噻吩并[2,3-d]嘧啶-4-酮和 4-氯噻吩并[2,3-d]嘧啶衍生物的有效转化(S. Hesse 等,2007)。另一项研究展示了使用 3-羟基噻吩-2-甲酸甲酯合成硫代糖酮酸和 α-卤代硫代糖酮酸的单烷基醚和二烷基醚的新途径(C. Corral & J. Lissavetzky, 1984)。
染色应用
2-氨基-4-[(4-氯苯基)氨基甲酰基]-5-甲基噻吩-3-甲酸乙酯及其衍生物用于合成用于染色聚酯纤维的单偶氮分散染料。这些染料提供了各种色调,具有良好的匀染性和牢度,但光稳定性较差(O. Iyun 等,2015)。
生物活性
合成了新型 4-(3,4-二甲氧基苯基)-2-甲基噻唑-5-羧酸衍生物,并评估了它们的杀真菌和杀虫活性,展示了在农业应用中的潜力(Changling Liu 等,2004)。
安全和危害
The safety information for 4-Methylthiophene-3-carboxylic acid indicates that it should be stored in a refrigerator . The compound has a GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用机制
Target of Action
4-Methylthiophene-3-carboxylic acid is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets . .
Mode of Action
Other thiophene derivatives have been found to interact with their targets in various ways, such as by inhibiting enzymes or modulating receptor activity .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56, suggesting that it may be able to cross cell membranes .
Result of Action
Other thiophene derivatives have been found to have various effects, such as anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methylthiophene-3-carboxylic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used to synthesize thiophene derivatives, is known to be environmentally benign . .
生化分析
Biochemical Properties
4-Methylthiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of 4-Methylthiophene-3-carboxylic acid to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of 4-Methylthiophene-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-Methylthiophene-3-carboxylic acid has been shown to modulate the expression of genes involved in oxidative stress response. This modulation can lead to either upregulation or downregulation of specific genes, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, 4-Methylthiophene-3-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-Methylthiophene-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylthiophene-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylthiophene-3-carboxylic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Methylthiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur. These effects may include oxidative stress, cellular damage, or even cell death. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks associated with 4-Methylthiophene-3-carboxylic acid .
Metabolic Pathways
4-Methylthiophene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a vital role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound’s metabolism can lead to the formation of different metabolites, some of which may have distinct biological activities .
Transport and Distribution
The transport and distribution of 4-Methylthiophene-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 4-Methylthiophene-3-carboxylic acid within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Methylthiophene-3-carboxylic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function. For example, 4-Methylthiophene-3-carboxylic acid may localize to the mitochondria, where it can affect mitochondrial function and energy production .
属性
IUPAC Name |
4-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFIHWGUGBXFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514545 | |
| Record name | 4-Methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-30-4 | |
| Record name | 4-Methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)









amine](/img/structure/B1282038.png)

